A Technical Guide to 3,5-Bis(trifluoromethyl)toluene: Properties, Synthesis, and Applications in Research and Development
A Technical Guide to 3,5-Bis(trifluoromethyl)toluene: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)toluene, a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, provides insights into relevant experimental protocols, and explores its application in the development of novel therapeutics.
Core Properties and Data
The unique electronic properties of the trifluoromethyl groups significantly influence the reactivity and biological activity of molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety. A summary of the key physical and chemical properties of 3,5-Bis(trifluoromethyl)toluene is presented below.
Table 1: Physicochemical Properties of 3,5-Bis(trifluoromethyl)toluene
| Property | Value | Source(s) |
| CAS Number | 75462-61-2 | [1][2] |
| Molecular Formula | C₉H₆F₆ | [1] |
| Molecular Weight | 228.13 g/mol | |
| Boiling Point | 125.9 ± 35.0 °C (Predicted) | [3] |
| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [3] |
| Physical Form | Solid (low melting) or liquid | [3] |
| Melting Point | Not well-documented. |
Synthesis and Experimental Protocols
While the direct synthesis of 3,5-Bis(trifluoromethyl)toluene is not extensively detailed in readily available literature, protocols for the synthesis of its derivatives are well-established. These methods typically involve the modification of a starting material already containing the 3,5-bis(trifluoromethyl)phenyl core.
Representative Experimental Protocol: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)anilines
This protocol outlines a general procedure for the nucleophilic aromatic substitution to form an aniline derivative, a common step in the synthesis of biologically active molecules.
Materials:
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(3,5-bis(trifluoromethyl)phenyl)methanamine
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1-fluoro-2-nitrobenzene
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Potassium carbonate (K₂CO₃)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Water (H₂O)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol) in anhydrous DMF (20 mL), add 1-fluoro-2-nitrobenzene (10 mmol) and potassium carbonate (10 mmol).
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Stir the reaction mixture at 25 °C for 72 hours.
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Upon completion, dilute the reaction mixture with water (40 mL).
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Extract the aqueous phase with ethyl acetate (3 x 20 mL).
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Combine the organic phases and dry over anhydrous sodium sulfate.
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Filter the mixture and evaporate the solvent in vacuo to yield the N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline product.
This protocol can be followed by a reduction of the nitro group to afford the corresponding diamine, a versatile intermediate for further functionalization.
General Protocol for Solubility Determination
Given the lack of specific solubility data, the following gravimetric method can be employed to determine the solubility of 3,5-Bis(trifluoromethyl)toluene in various organic solvents.
Materials:
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3,5-Bis(trifluoromethyl)toluene
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Selected organic solvent (e.g., Toluene, Dichloromethane, Heptane)
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Scintillation vials
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Stir plate and stir bars
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Analytical balance
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Thermostatically controlled environment (e.g., water bath)
Procedure:
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Add a known volume of the selected solvent to a scintillation vial.
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Add an excess amount of 3,5-Bis(trifluoromethyl)toluene to the solvent.
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Seal the vial and stir the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.
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Allow the undissolved solid to settle.
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Carefully extract a known volume of the supernatant.
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Evaporate the solvent from the supernatant and weigh the remaining solid.
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Calculate the solubility in g/L or mol/L.
Applications in Drug Discovery and Development
The 3,5-bis(trifluoromethyl)phenyl motif is a privileged scaffold in modern drug discovery. The strong electron-withdrawing nature of the two trifluoromethyl groups enhances the metabolic stability and membrane permeability of drug candidates. Furthermore, this group can engage in specific interactions with biological targets.
Derivatives of 3,5-Bis(trifluoromethyl)toluene have shown promise in a range of therapeutic areas:
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Oncology: As inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR).
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Infectious Diseases: Exhibiting potent activity against drug-resistant bacteria.
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Inflammation: Acting as selective inhibitors of cyclooxygenase-2 (COX-2).
Role in EGFR Inhibition
The Epidermal Growth Factor Receptor is a critical target in cancer therapy. Many small-molecule inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing downstream signaling that leads to cell proliferation. The 3,5-bis(trifluoromethyl)phenyl group is often incorporated into these inhibitors to enhance their binding affinity and overall efficacy.
Below is a simplified representation of the EGFR signaling pathway and the point of intervention for inhibitors.
Synthetic Workflow Visualization
The following diagram illustrates a general workflow for the synthesis of a biologically active amide derivative starting from a 3,5-bis(trifluoromethyl)phenyl precursor.
